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molecular formula C10H4ClF2NO2 B3098007 2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid CAS No. 132669-25-1

2-Chloro-6,7-difluoro-3-quinolinecarboxylic acid

Cat. No. B3098007
M. Wt: 243.59 g/mol
InChI Key: ALWUTFXRAKXRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04990515

Procedure details

A solution of 115 g of potassium permanganate in 1.215 liters of water is added in the course of 1 hour, while keeping the temperature between 10° and 14° C., to a stirred suspension, cooled to 10° C., of 70.18 g of 2-chloro-6,7-difluoro-3-formyl-1,4-dihydroquinoline in 970 cm3 of N aqueous potassium hydroxide solution. The temperature is allowed to rise to about 20° C. and the mixture is stirred for a further 30 minutes at this temperature. 38.5 g of sodium dithionite are added, the mixture is stirred for 10 minutes at a temperature close to 20° C. and filtered through diatomaceous silica and the filter cake is washed with 3 times 200 cm3 of water. The filtrate and the aqueous washing phases are combined and 140 cm3 of 35% aqueous hydrochloric acid solution are added. The precipitate formed is extracted with 4 times 800 cm3 of ethyl acetate. The combined organic extracts are washed with twice 500 cm3 of water, dried over magnesium sulphate, filtered and concentrated under reduced pressure (20 kPa) at 50° C. The residue is taken up in 400 cm3 of diethyl ether, drained and washed with twice 200 cm3 of the same solvent. 49.2 g of 2-chloro-6,7-difluoroquinoline-3-carboxylic acid are obtained in the form of a beige solid melting at 232° C., which is used for the subsequent steps without further purification.
Quantity
115 g
Type
reactant
Reaction Step One
Name
Quantity
1.215 L
Type
solvent
Reaction Step One
Name
2-chloro-6,7-difluoro-3-formyl-1,4-dihydroquinoline
Quantity
70.18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[Cl:7][C:8]1[NH:9][C:10]2[C:15]([CH2:16][C:17]=1[CH:18]=[O:19])=[CH:14][C:13]([F:20])=[C:12]([F:21])[CH:11]=2.[OH-].[K+].S(S([O-])=O)([O-])=[O:25].[Na+].[Na+]>O>[Cl:7][C:8]1[C:17]([C:18]([OH:25])=[O:19])=[CH:16][C:15]2[C:10](=[CH:11][C:12]([F:21])=[C:13]([F:20])[CH:14]=2)[N:9]=1 |f:0.1,3.4,5.6.7|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1.215 L
Type
solvent
Smiles
O
Step Two
Name
2-chloro-6,7-difluoro-3-formyl-1,4-dihydroquinoline
Quantity
70.18 g
Type
reactant
Smiles
ClC=1NC2=CC(=C(C=C2CC1C=O)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
38.5 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 30 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between 10° and 14° C.
CUSTOM
Type
CUSTOM
Details
to rise to about 20° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 minutes at a temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
close to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous silica
WASH
Type
WASH
Details
the filter cake is washed with 3 times 200 cm3 of water
ADDITION
Type
ADDITION
Details
140 cm3 of 35% aqueous hydrochloric acid solution are added
CUSTOM
Type
CUSTOM
Details
The precipitate formed
EXTRACTION
Type
EXTRACTION
Details
is extracted with 4 times 800 cm3 of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with twice 500 cm3 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (20 kPa) at 50° C
WASH
Type
WASH
Details
washed with twice 200 cm3 of the same solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C=C1C(=O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.2 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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